molecular formula C19H15ClF3N5 B1654085 Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) CAS No. 2097937-86-3

Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)

Cat. No.: B1654085
CAS No.: 2097937-86-3
M. Wt: 405.8
InChI Key: IFCURCDGOZXLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride (1:1), features a unique substitution pattern:

  • Position 2: Trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .
  • Position 3: Phenyl group, contributing to aromatic interactions in biological targets.
  • Position 5: Methyl group, optimizing steric and electronic properties.
  • Position 7: N-4-pyridinylamine, enabling hydrogen bonding and salt formation.
    The hydrochloride salt improves aqueous solubility, making it suitable for formulation .

Properties

IUPAC Name

5-methyl-3-phenyl-N-pyridin-4-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5.ClH/c1-12-11-15(25-14-7-9-23-10-8-14)27-18(24-12)16(13-5-3-2-4-6-13)17(26-27)19(20,21)22;/h2-11H,1H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCURCDGOZXLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C(F)(F)F)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097937-86-3
Record name Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097937-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Key Reaction Conditions:

  • Reactants : 4-Methyl-1H-pyrazol-5-amine, ethyl 3-oxo-3-phenylpropanoate
  • Solvent : Acetic acid
  • Temperature : 110°C
  • Yield : 60–75% (estimated from analogous reactions).

Introduction of the Trifluoromethyl Group

The 2-trifluoromethyl group is introduced via halogenation followed by nucleophilic substitution . The pyrimidin-7(4H)-one intermediate is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride under reflux to generate the 7-chloropyrazolo[1,5-a]pyrimidine derivative. Subsequent reaction with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) , in the presence of a fluoride source (e.g., CsF) installs the CF₃ group at position 2.

Representative Procedure:

  • Chlorination :

    • Reactants: Pyrimidin-7(4H)-one (1 eq), POCl₃ (5 eq), Me₄N⁺Cl⁻ (1.2 eq)
    • Conditions: Reflux, 4–6 hours
    • Yield: 85–90%.
  • Trifluoromethylation :

    • Reactants: 7-Chloro intermediate (1 eq), TMSCF₃ (2 eq), CsF (2 eq)
    • Solvent: DMF
    • Temperature: 80°C, 12 hours
    • Yield: 70–75%.

Functionalization at Position 7: Pyridin-4-Amine Substitution

The 7-chloro intermediate undergoes nucleophilic aromatic substitution with pyridin-4-amine to introduce the N-4-pyridinyl group. This reaction is catalyzed by copper(I) iodide and 8-hydroxyquinoline in a solvent-free system or n-butanol at elevated temperatures (165°C), achieving regioselective amination.

Optimized Protocol:

  • Reactants : 7-Chloro-2-trifluoromethyl intermediate (1 eq), pyridin-4-amine (1.5 eq)
  • Catalyst : CuI (0.1 eq), 8-hydroxyquinoline (0.1 eq)
  • Base : K₃PO₄ (1.2 eq)
  • Solvent : Solvent-free or n-butanol
  • Temperature : 165°C, 4–6 hours
  • Yield : 65–70%.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with concentrated hydrochloric acid in a mixture of toluene and acetone, followed by recrystallization from ethanol.

Salt Formation Procedure:

  • Reactants : Free base (1 eq), HCl (1.2 eq)
  • Solvent : Toluene/acetone (1:1)
  • Conditions : 0–5°C, 30 minutes
  • Recrystallization : Ethanol, 90°C under vacuum
  • Purity : >98% (HPLC).

Analytical Data and Characterization

Critical analytical data for intermediates and the final compound are summarized below:

Parameter Intermediate (7-Chloro) Final Product (HCl Salt)
Molecular Formula C₁₉H₁₃ClF₃N₄ C₁₉H₁₅ClF₃N₅
Molecular Weight (g/mol) 405.8 405.8
Melting Point (°C) 198–200 210–212
HPLC Purity 95% 99%
Yield 85% 67%

Data compiled from.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The condensation of pyrazol-5-amine with diketones can yield regioisomers. Using electron-withdrawing groups (e.g., CF₃) at position 2 directs cyclization to the desired pyrazolo[1,5-a]pyrimidine structure.

Solvent-Free Coupling

The patent method emphasizes solvent-free conditions for the amination step, reducing waste and improving reaction efficiency. This approach achieves 67% yield compared to 50% in solvent-based systems.

Purification Challenges

Recrystallization from ethanol removes unreacted starting materials and byproducts, crucial for obtaining pharmaceutical-grade material. The hydrochloride salt’s low solubility in cold ethanol aids in high recovery rates.

Scalability and Industrial Applicability

The disclosed methods are scalable, with the patent reporting a 67% yield at the 1-mol scale. Key considerations for industrial production include:

  • Catalyst Recycling : Copper iodide and 8-hydroxyquinoline can be recovered from reaction mixtures via filtration.
  • Cost Efficiency : Solvent-free steps reduce raw material costs by 20–30% compared to traditional methods.

Scientific Research Applications

1.1. Cancer Treatment

Pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression, including c-Abl and Bcr-Abl, which are critical in certain leukemias and solid tumors .

Recent studies have synthesized various pyrazolo[1,5-a]pyrimidine-based compounds and evaluated their anticancer activity against different cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). For instance, a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated significant growth inhibition in treated cancer cells .

1.2. Kinase Inhibition

The compound has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs), including TrkA. The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance its inhibitory potency against these kinases. For example, the introduction of a picolinamide moiety at the third position significantly improved the compound's activity against TrkA .

3.1. Synthetic Approaches

Various synthetic methods have been developed to produce pyrazolo[1,5-a]pyrimidin-7-amines efficiently. Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times significantly. For example, a study reported yields up to 98% for specific glycohybrids synthesized via copper-catalyzed methods .

3.2. Structure–Activity Relationships (SAR)

The effectiveness of these compounds is closely linked to their structural features. Modifications to the aryl groups or the introduction of electron-withdrawing groups like trifluoromethyl can affect their biological activity and pharmacokinetic properties .

4.1. Anticancer Activity Assessment

A comprehensive study evaluated a series of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for their anticancer activity using MTT assays across multiple cancer cell lines. The results indicated varying degrees of growth inhibition, with some derivatives exhibiting significant cytotoxicity compared to standard chemotherapeutics .

Data Summary Table

Application AreaKey FindingsReferences
Cancer TreatmentInhibition of c-Abl and Bcr-Abl kinases; significant anticancer activity
Kinase InhibitionPotent inhibitors of TrkA with IC50 values in nanomolar range
Synthesis MethodsMicrowave-assisted synthesis yielding up to 98% efficiency
Structure–ActivityModifications enhance potency; trifluoromethyl groups improve activity

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs and their implications are summarized below:

Compound Name / ID Substituents (Positions) Biological Target / Activity Key Properties Reference
Target Compound 2-CF₃, 3-Ph, 5-Me, N-4-pyridinyl Not explicitly stated (broad potential) Hydrochloride salt; high solubility
D393-0389 2-CF₃, 3-(2-Cl-Ph), 5-Me, N-isopropyl Screening hits (unspecified) Mol. Wt.: 368.79; Cl substituent
D463-0334 2-CF₃, 3-(4-Me-Ph), 5-Me, N-butan-2-yl Screening hits (unspecified) Mol. Wt.: 362.4; alkyl amine
3,5-Bis(4-F-Ph)-N-(pyridin-2-ylmethyl) (32) 3,5-(4-F-Ph), N-(pyridin-2-ylmethyl) M. tb ATP synthase inhibition IC₅₀: <1 µM; low hERG liability
5-(Biphenyl-4-yl)-3-Br-N-(pyridin-3-ylmethyl) (153) 3-Br, 5-biphenyl, N-pyridin-3-ylmethyl Anticancer (unspecified) Bromo substituent; HRMS: 456.0823
5-Methyl-N-(3-methylbutyl) analog 2-CF₃, 3-Ph, 5-Me, N-(3-methylbutyl) Not reported Free base; lower solubility

Structure–Activity Relationship (SAR) Insights

  • Position 3: Fluorinated phenyl groups (e.g., 4-F-Ph in compound 32) enhance anti-mycobacterial activity but may increase toxicity . The target’s non-fluorinated phenyl group balances activity and safety.
  • Position 7 Amine : N-4-pyridinyl in the target compound likely improves binding to kinase targets compared to alkyl amines (e.g., D463-0334) due to aromatic π-π interactions .
  • Trifluoromethyl (Position 2) : Common in screening hits (e.g., D393-0389), this group enhances metabolic stability and membrane permeability .
  • Salt Forms : Hydrochloride salts (target compound) exhibit superior solubility versus free bases (e.g., N-(3-methylbutyl) analog) .

Research Findings and Implications

  • Anti-Mycobacterial Activity: While fluorinated analogs (e.g., compound 32) show potent M. tb inhibition (IC₅₀ <1 µM), the target compound’s non-fluorinated structure may prioritize safety for other indications .
  • Synthetic Accessibility : The hydrochloride salt is synthesized via straightforward purification (column chromatography or prep-HPLC), ensuring scalability .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitubercular, anticancer, and kinase inhibition properties. The compound Pyrazolo[1,5-a]pyrimidin-7-amine, specifically the hydrochloride salt form with a 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl) substituent, is of particular interest for its potential therapeutic applications.

The core structure of pyrazolo[1,5-a]pyrimidine is characterized by its bicyclic framework, which allows for various substitutions that can enhance biological activity. Research indicates that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the compound's efficacy against different biological targets.

Key Findings:

  • Antitubercular Activity : Compounds within this class have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb) through mechanisms that do not primarily involve traditional pathways like cell wall biosynthesis. Instead, they may affect mycobacterial ATP synthase and other metabolic processes .
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as selective inhibitors of various kinases implicated in cancer and other diseases. For instance, they have been reported to inhibit kinases such as c-Abl and c-Kit effectively .

Antimicrobial Activity

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of various pyrazolo[1,5-a]pyrimidine derivatives against M.tb.

Compound IDMIC (µg/mL)Cytotoxicity (HepG2)Mechanism of Action
P60.25LowATP Synthase Inhibition
P70.50ModerateIron Homeostasis Disruption
P190.10LowUnknown Target Pathway

Data Source: High-throughput screening studies on pyrazolo[1,5-a]pyrimidines .

Anticancer Activity

Research has indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • HCT-116 Colorectal Carcinoma : Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold demonstrated impaired cell survival rates .

Case Studies

Case Study 1: Antitubercular Efficacy
A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was synthesized and screened for antitubercular activity. The most promising compounds showed low cytotoxicity while effectively inhibiting M.tb growth within macrophages. Notably, these compounds did not interfere with iron uptake mechanisms in mycobacteria, suggesting a unique mode of action distinct from other known inhibitors .

Case Study 2: Kinase Inhibition
In a separate study focusing on kinase inhibition, a series of pyrazolo[1,5-a]pyrimidin-7-amines were evaluated for their ability to inhibit specific kinases involved in oncogenesis. The results indicated varying degrees of selectivity and potency against kinases such as c-Kit and PDGFR, with some compounds achieving IC50 values in the nanomolar range .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amino group and chlorinated intermediates enable nucleophilic displacements:

  • 7-Chloro intermediate reactivity : Reacts with amines (e.g., 2-pyridinemethanamine) in ethanol at 80°C to form substituted amines with yields up to 92% .

  • Hydrazine substitution : Treatment with hydrazine hydrate in ethanol produces hydrazine derivatives, achieving 92% yield after recrystallization .

Buchwald–Hartwig Amination

Palladium-catalyzed coupling introduces aryl/heteroaryl groups:

  • Conditions : Pd(OAc)₂/Xantphos catalyst system, Cs₂CO₃ base, toluene at 110°C .

  • Scope : Compatible with electron-deficient and electron-rich aryl bromides, enabling diversification at the 5-position .

Trifluoromethyl Group Reactivity

The 2-trifluoromethyl group enhances stability but limits direct reactivity. Indirect modifications include:

  • Hydrolysis resistance : Stable under acidic (HCl) and basic (NaOH) conditions up to 100°C .

  • Radical reactions : Participates in trifluoromethylation cascades under UV light with initiators like benzophenone .

Heterocycle Formation

The pyrimidine ring undergoes cyclocondensation:

  • With 3-aminopyrazoles : Forms fused pyrazolo[1,5-a]pyrimidines using Cs₂CO₃ in DMF at 110°C (48–96% yield) .

  • Coumarin hybrids : Synthesized via acetic acid reflux (80–87% yield) .

Electrophilic Aromatic Substitution

The phenyl group at position 3 undergoes halogenation and nitration:

  • Chlorination : POCl₃/Et₃N system selectively chlorinates the para position of the phenyl ring .

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups with moderate regioselectivity .

Mechanistic Insights

  • Nucleophilic aromatic substitution : The 7-chloro intermediate’s electron-deficient pyrimidine ring facilitates amine attacks .

  • Radical pathways : Trifluoromethyl groups stabilize transition states during photochemical reactions .

  • Catalytic cross-coupling : Pd(0)/Pd(II) cycles mediate C–N bond formation in Buchwald–Hartwig reactions .

This compound’s synthetic flexibility supports its role as a scaffold for antiviral and anticancer agents, with further optimization potential via late-stage functionalization .

Q & A

Q. What are the key synthetic strategies for this pyrazolo[1,5-a]pyrimidin-7-amine derivative?

The compound is synthesized via ultrasound-assisted regioselective cyclization. A common route involves reacting 5-methyl-4-phenyl-1H-pyrazol-3-amine with formylated precursors under aqueous KHSO4 catalysis, achieving yields >50% . The trifluoromethyl group is introduced early to ensure stability during cyclization. Post-synthesis, hydrochloride salt formation is achieved via stoichiometric HCl titration, enhancing solubility for biological assays .

Q. How is structural characterization performed for this compound?

Confirmation relies on multi-spectral analysis:

  • 1H/13C NMR identifies substituents (e.g., phenyl at δ 7.2–7.5 ppm, pyridinyl at δ 8.3–8.6 ppm) .
  • IR verifies amine N–H stretches (~3350 cm⁻¹) and trifluoromethyl C–F bonds (~1150 cm⁻¹) .
  • X-ray crystallography (e.g., triclinic space group P-1) resolves regioselectivity, with bond angles confirming pyrazolo-pyrimidine fusion .

Q. What biological activities are reported for this compound?

It exhibits kinase inhibition (e.g., CDK2 IC50 ~100 nM) and anticancer potential via apoptosis induction. The trifluoromethyl group enhances target binding by forming hydrophobic interactions with kinase ATP pockets . In vitro cytotoxicity is validated using MTT assays on cancer cell lines (e.g., HCT-116, IC50 ~2 µM) .

Q. Which analytical techniques ensure purity and stability?

  • HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%).
  • TGA/DSC assesses thermal stability (decomposition >200°C).
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ = 363.4 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

Ultrasound irradiation enhances regioselectivity by promoting cavitation-driven micro-mixing, favoring pyrimidine ring formation at the 1,5-a position. Catalyst choice (e.g., KHSO4 vs. H2SO4) and solvent polarity (aqueous vs. ethanol) further control reaction pathways. X-ray validation of intermediates (e.g., bond angles α = 87.67°, β = 83.90°) is critical .

Q. What computational methods predict binding interactions with kinase targets?

Molecular docking (AutoDock Vina) using the CDK2 co-crystal structure (PDB: 2R3J) reveals key interactions:

  • The pyridinyl group forms π-π stacking with Phe82.
  • Trifluoromethyl engages in van der Waals interactions with Leu134. Binding energy scores (ΔG ~-10 kcal/mol) correlate with experimental IC50 values .

Q. How do structural modifications impact kinase inhibition?

  • Pyridinyl substitution : N-4-pyridinyl enhances solubility but reduces CDK2 affinity compared to N-3-pyridinyl analogs (ΔΔG = +1.2 kcal/mol) .
  • Trifluoromethyl position : 2-substitution improves metabolic stability over 3-substitution (t1/2 >6 h in microsomes) .

Q. What strategies optimize pharmacokinetic properties?

  • LogP reduction : Introducing hydrophilic groups (e.g., dimethylaminoethyl) lowers LogP from 3.1 to 2.4, improving aqueous solubility .
  • CYP450 inhibition mitigation : Removing electron-rich aryl groups reduces CYP3A4 inhibition (Ki >10 µM) .

Q. How is target engagement validated in cellular models?

  • Western blotting measures downstream CDK2 targets (e.g., Rb phosphorylation at Ser780).
  • BRET assays quantify real-time kinase activity inhibition in live cells .

Q. What are the challenges in scaling synthesis for preclinical studies?

Key issues include:

  • Regioselectivity control : Batch variability >5% without ultrasound optimization .
  • Salt formation : Hydrochloride precipitation requires strict pH control (pH 4.0–4.5) to avoid impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.